![molecular formula C2BrF2NaO2 B049245 Sodium bromodifluoroacetate CAS No. 84349-27-9](/img/structure/B49245.png)
Sodium bromodifluoroacetate
Overview
Description
Sodium bromodifluoroacetate is a chemical compound with the CAS number 84349-27-9 . It is commonly used in research and development .
Synthesis Analysis
Sodium bromodifluoroacetate is an effective difluorocarbene source for the high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions .Molecular Structure Analysis
The molecular formula of Sodium bromodifluoroacetate is C2HBrF2O2 . Its molecular weight is 196.91 .Chemical Reactions Analysis
Sodium bromodifluoroacetate is used as a difluorocarbene source in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes .Physical And Chemical Properties Analysis
Sodium bromodifluoroacetate is a solid substance .Scientific Research Applications
Synthesis of gem-Difluorocyclopropanes
Sodium bromodifluoroacetate is an effective difluorocarbene source for high-yielding synthesis of gem-difluorocyclopropanes . This process occurs under mild conditions, making it a practical method for producing these compounds .
Synthesis of gem-Difluorocyclopropenes
In addition to gem-difluorocyclopropanes, Sodium bromodifluoroacetate can also be used for the synthesis of gem-difluorocyclopropenes . This expands its utility in the field of organic synthesis .
Copper (I)-Catalyzed [4 + 1] Cycloaddition
Sodium bromodifluoroacetate can undergo copper (I)-catalyzed [4 + 1] cycloaddition with silyl dienol ethers to afford 4,4-difluorocyclopent-1-en-1-yl silyl ethers . This process presumably proceeds via a copper (I) difluorocarbene complex .
Access to β,β-Difluorocyclopentanone Derivatives
The copper (I)-catalyzed [4 + 1] cycloaddition process can be used to access β,β-Difluorocyclopentanone derivatives . This represents an unprecedented example of [4 + 1] cycloadditions promoted by a transition metal difluorocarbene complex .
Fluorination Reagents
Sodium bromodifluoroacetate can be used as a fluorination reagent . This makes it a valuable tool in the synthesis of fluorinated compounds .
Difluorocarbene Precursors
It can also serve as a precursor for difluorocarbene , a highly reactive species used in various organic reactions .
Safety and Hazards
Sodium bromodifluoroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Sodium bromodifluoroacetate has been found to be effective for high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .
Mechanism of Action
Target of Action
Sodium bromodifluoroacetate is primarily used as a source of difluorocarbene . Difluorocarbene is a highly reactive intermediate in organic chemistry, and it is often used in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes .
Mode of Action
Sodium bromodifluoroacetate acts as an effective difluorocarbene source . It interacts with its targets by providing difluorocarbene, which then participates in cycloaddition reactions to form gem-difluorocyclopropanes and gem-difluorocyclopropenes .
Biochemical Pathways
The primary biochemical pathway affected by sodium bromodifluoroacetate is the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes . These compounds are often used in the development of various pharmaceuticals and agrochemicals due to their unique chemical properties.
Pharmacokinetics
Like other sodium salts, it is likely to be soluble in water , which could potentially affect its distribution and elimination in the body.
Result of Action
The primary result of sodium bromodifluoroacetate’s action is the high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes . These compounds have a wide range of applications in the field of organic synthesis.
Action Environment
Sodium bromodifluoroacetate is typically stored in a dark place under an inert atmosphere at room temperature . These conditions help to maintain the stability of the compound and ensure its efficacy as a difluorocarbene source . Environmental factors such as light, moisture, and temperature can potentially influence the compound’s action and stability .
properties
IUPAC Name |
sodium;2-bromo-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKQIYWKXZJGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382075 | |
Record name | sodium 2-bromo-2,2-difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bromodifluoroacetate | |
CAS RN |
84349-27-9 | |
Record name | sodium 2-bromo-2,2-difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoroacetic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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